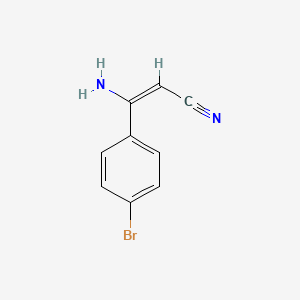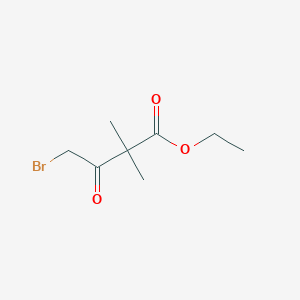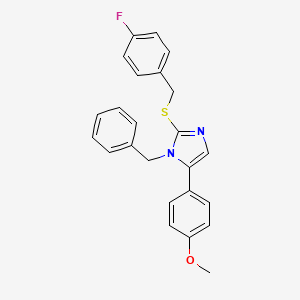
(2E)-3-アミノ-3-(4-ブロモフェニル)プロプ-2-エンニトリル
概要
説明
(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile: is an organic compound that belongs to the class of nitriles It features a bromophenyl group attached to an amino-substituted prop-2-enenitrile moiety
科学的研究の応用
Chemistry: In chemistry, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized organic molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules.
Medicine: In medicinal chemistry, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is explored for its potential as a pharmacophore in drug design. It may be used in the synthesis of compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the development of polymers and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amination step. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Ammonium acetate or piperidine
Industrial Production Methods: On an industrial scale, the production of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, potassium permanganate
- Reduction: Lithium aluminum hydride, sodium borohydride
- Substitution: Sodium hydroxide, alkoxides, amines
Major Products Formed:
- Oxidation: Corresponding oxides or hydroxylated derivatives
- Reduction: Amines or alcohols
- Substitution: Substituted phenyl derivatives
作用機序
The mechanism of action of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
類似化合物との比較
- (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
- (2E)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile
- (2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile
Comparison: Compared to its analogs, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and specificity.
特性
IUPAC Name |
(E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJAZMPXGPTEA-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C#N)/N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)



![2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2356041.png)


![5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/new.no-structure.jpg)
![N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide](/img/structure/B2356047.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)
![(3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one](/img/structure/B2356050.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2356051.png)
![N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2356052.png)
